N-(2-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)-2,4-dimethylthiazole-5-carboxamide
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Description
N-(2-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)-2,4-dimethylthiazole-5-carboxamide is a useful research compound. Its molecular formula is C15H17N7OS and its molecular weight is 343.41. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of this compound is Cyclin-dependent kinase 2 (CDK2) . CDK2 is a serine/threonine protein kinase that plays a crucial role in cell cycle regulation . It has been garnering considerable interest as a target to develop new cancer treatments and to ameliorate resistance to CDK4/6 inhibitors .
Mode of Action
The compound interacts with CDK2 in an ATP-competitive manner . It binds to the ATP-binding pocket of CDK2, inhibiting its kinase activity . This results in reduced phosphorylation of retinoblastoma at Thr821, leading to cell cycle arrest at the S and G2/M phases .
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle progression. CDK2 is activated by binding to cyclin A or E and phosphorylation at its Thr160 residue by the CDK-activating kinase (CAK, i.e., CDK7-cyclin H-MAT1) . The activity of CDK2 is also negatively regulated by phosphorylation at its Thr14 and Tyr15 by Wee1/Myt1 as well as by binding to CDK inhibitory proteins such as the CDK-interacting protein (Cip)/kinase inhibitory protein (Kip) family members (i.e., p21 Cip1, p27 Kip1, and p57 Kip2) . Inhibition of CDK2 disrupts these pathways, leading to cell cycle arrest .
Pharmacokinetics
Similar compounds have been reported to have rapid clearance and low oral bioavailability due to metabolism in vivo
Result of Action
The inhibition of CDK2 by this compound leads to a reduction in the phosphorylation of retinoblastoma at Thr821, arresting cells at the S and G2/M phases . This compound also induces apoptosis . It has displayed sub-micromolar antiproliferative activity against a panel of 13 cancer cell lines .
Biochemical Analysis
Biochemical Properties
The compound interacts with various enzymes, proteins, and other biomolecules in biochemical reactions . Pyrazoles, a class of compounds to which our compound belongs, have been reported to exhibit diverse pharmacological activities, including antioxidant activity . This suggests that N-(2-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)-2,4-dimethylthiazole-5-carboxamide may interact with biomolecules involved in oxidative stress pathways.
Molecular Mechanism
Related compounds have been shown to exert their effects through interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
This compound may be involved in metabolic pathways related to oxidative stress, given the antioxidant activity of related compounds .
Properties
IUPAC Name |
2,4-dimethyl-N-[2-[(6-pyrazol-1-ylpyrimidin-4-yl)amino]ethyl]-1,3-thiazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N7OS/c1-10-14(24-11(2)21-10)15(23)17-6-5-16-12-8-13(19-9-18-12)22-7-3-4-20-22/h3-4,7-9H,5-6H2,1-2H3,(H,17,23)(H,16,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRGIWJXSBOLTMO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C)C(=O)NCCNC2=CC(=NC=N2)N3C=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N7OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.